molecular formula C4H7NO3 B1616961 N-Acetyl-N-hydroxyacetamide CAS No. 6711-33-7

N-Acetyl-N-hydroxyacetamide

Cat. No.: B1616961
CAS No.: 6711-33-7
M. Wt: 117.1 g/mol
InChI Key: PRIMJAQHWZOVPD-UHFFFAOYSA-N
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Description

N-Acetyl-N-hydroxyacetamide (CAS 6711-33-7) is a chemical compound with the molecular formula C 4 H 7 NO 3 and an average mass of 117.10 g/mol . It is supplied with a purity of 95% or higher and should be stored at 2-8°C to maintain stability . This compound features a hydroxamic acid derivative structure. The hydroxamate functional group is a critical zinc-binding group (ZBG) found in many potent Histone Deacetylase inhibitors (HDACis) . HDAC inhibitors are a major class of epigenetic drugs that can reactivate tumor suppressor genes, induce cell cycle arrest, and trigger apoptosis in cancer cells, making them a significant area of anticancer research . While specific biological data for this compound is limited in the public domain, its core structure is of inherent interest for investigating the properties and reactivity of hydroxamic acids. From a fundamental research perspective, studies on similar N-hydroxyacetamide structures have provided insights into gas-phase ion chemistry and rearrangement reactions . Researchers can utilize this compound as a building block or reference standard in various chemical and pharmacological studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-acetyl-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-3(6)5(8)4(2)7/h8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIMJAQHWZOVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217412
Record name N-Acetyl-N-hydroxyacetamide
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Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6711-33-7
Record name N-Acetyl-N-hydroxyacetamide
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Record name NSC362133
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Record name N-Acetyl-N-hydroxyacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-N-HYDROXYACETAMIDE
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Synthetic Methodologies for N Hydroxyacetamide and Its Derivatives

Classical Synthetic Routes for N-Hydroxyacetamide

The traditional methods for synthesizing N-hydroxyacetamides are reliable and widely documented, primarily involving the reaction of carboxylic acid derivatives with hydroxylamine (B1172632).

A common and direct method for the synthesis of N-hydroxyacetamides is the coupling of a carboxylic acid with hydroxylamine. allresearchjournal.com This reaction generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by hydroxylamine. One effective method involves the use of a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) in a solvent like dimethylformamide (DMF). sciforum.net The reaction proceeds by adding CDI to the carboxylic acid, followed by the addition of hydroxylamine hydrochloride. sciforum.net This mixture is typically stirred at room temperature for an extended period, for example, 24 hours, to ensure the completion of the reaction. sciforum.net The product can then be isolated by precipitation in water, followed by filtration and purification. sciforum.net

Detailed research findings: In a study on the synthesis of N-hydroxy-2-(9-oxoacridin-10(9H)-yl)acetamide derivatives, researchers utilized the reaction of the corresponding carboxylic acids with hydroxylamine hydrochloride in DMF with CDI at room temperature. sciforum.net This method proved effective where previous methods, such as aminolysis of butyl esters, were not. sciforum.net The synthesized compounds were obtained as light yellow solids, which were insoluble in water and had poor solubility in most organic solvents. sciforum.net

Reactant 1Reactant 2Coupling AgentSolventReaction TimeTemperature
Carboxylic AcidHydroxylamine HydrochlorideCDIDMF24 hoursRoom Temperature

The use of acyl chlorides as starting materials provides a more reactive alternative to carboxylic acids for the synthesis of N-hydroxyacetamides. allresearchjournal.comiaea.org This method involves the reaction of an acyl chloride, such as chloroacetyl chloride, with hydroxylamine. bioline.org.br The reaction is typically carried out in a solvent like methanol (B129727). bioline.org.br A key step in this process is the preparation of a hydroxylamine stock solution by dissolving hydroxylamine hydrochloride in methanol with a base like potassium hydroxide (B78521) to liberate the free hydroxylamine. bioline.org.br The acyl chloride is then added to methanol, followed by the dropwise addition of the hydroxylamine solution. bioline.org.br The reaction is often stirred for a couple of hours at room temperature, and the resulting product can be isolated by filtration. bioline.org.br It is important to control the stoichiometry to prevent further acylation of the hydroxylamine. iaea.org

Detailed research findings: One synthetic procedure for 2-chloro-N-hydroxyacetamide involves placing methanol and hydroxylamine hydrochloride in a flask and adding a methanolic solution of potassium hydroxide dropwise. bioline.org.brtjpr.org After cooling and filtering, the resulting hydroxylamine stock solution is added dropwise to a solution of chloroacetyl chloride in methanol. bioline.org.brtjpr.org The mixture is stirred for 2 hours, and the product is obtained via filtration, washed with diethyl ether, and recrystallized from methanol. bioline.org.br

Reactant 1Reactant 2SolventBaseReaction TimeTemperature
Chloroacetyl ChlorideHydroxylamine HydrochlorideMethanolPotassium Hydroxide2 hoursRoom Temperature

Condensation reactions are a versatile tool for the synthesis of more complex N-hydroxyacetamide derivatives. wikipedia.org These reactions involve the joining of two molecules, often with the elimination of a small molecule like water. wikipedia.org In the context of N-hydroxyacetamide derivatives, this can involve reacting a functionalized N-hydroxyacetamide with another molecule to build a larger, more complex structure. For instance, N-hydroxyacetamide derivatives containing a reactive group can be condensed with other molecules like oxazolones. bioline.org.brtjpr.org Such reactions can be catalyzed by a base like pyridine (B92270) in the presence of a catalyst such as Zeolite (Y-H) and may require heating under reflux. bioline.org.brtjpr.org

Detailed research findings: In one study, twelve new hydroxyacetamide derivatives were prepared through the condensation of different oxazolones with appropriately substituted triazolated hydroxyacetamides. bioline.org.brtjpr.org The reaction was carried out by refluxing equimolar concentrations of the reactants for 5 hours at 150°C in the presence of pyridine and a zeolite catalyst. bioline.org.brtjpr.org After the reaction, the excess pyridine was distilled off, and the product was precipitated by pouring the cooled solution into a mixture of crushed ice and hydrochloric acid. bioline.org.brtjpr.org The final products were then filtered and recrystallized from ethanol. bioline.org.brtjpr.org

Reactant 1Reactant 2CatalystSolvent/BaseReaction TimeTemperature
(4E)-4-[(substituted phenyl/methyl) methylidene]-2-phenyl-1,3-oxazol-5(4H)-oneSubstituted triazolated hydroxyacetamideZeolite (Y-H)Pyridine5 hours150°C

Advanced Synthetic Approaches for N-Hydroxyacetamide Scaffolds

Modern synthetic chemistry offers more sophisticated and sustainable methods for the preparation of N-hydroxyacetamide structures, focusing on the use of biocatalysts and environmentally friendly conditions.

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic transformations. nih.govfrontiersin.org This approach is particularly valuable for creating complex and stereospecific N-hydroxyacetamide analogues. nih.gov Enzymes can be used for various transformations, such as the stereoselective hydrolysis of precursors or the specific oxidation of a diol to an α-hydroxy ketone. researchgate.netfrontiersin.org For example, a multi-step synthesis can involve a chemical reaction to create a precursor, followed by an enzymatic step to introduce a specific functional group or chirality. frontiersin.org Lipases are commonly used enzymes in these synthetic routes. frontiersin.org

Detailed research findings: A two-step chemo-enzymatic method has been proposed for the synthesis of oxygenated derivatives of propenylbenzenes. frontiersin.org In this method, a precursor is first synthesized chemically, which is then subjected to an enzymatic reaction. frontiersin.org For instance, vicinal diols can be obtained through a chemo-enzymatic synthesis, which then serve as substrates for further biotransformations. frontiersin.org One specific method involves the epoxidation of a starting material like isosafrole, followed by hydrolysis to yield a diol, which can then be selectively oxidized using a biocatalyst. frontiersin.org

Synthetic StepMethodExample ReactantExample Enzyme
Epoxidation & HydrolysisChemicalIsosafroleN/A
Selective OxidationEnzymaticVicinal diolLipase

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of N-hydroxyacetamides, this can involve the use of greener solvents, recyclable catalysts, solvent-free reaction conditions, or energy-efficient methods like microwave-assisted synthesis. mdpi.comresearchgate.net For example, replacing hazardous solvents with more environmentally benign alternatives or developing one-pot reactions that reduce waste and improve atom economy are key strategies. mdpi.com

Detailed research findings: Research into greener synthetic methods has highlighted several promising approaches. mdpi.com These include metal-catalyzed acceptorless coupling and one-pot reactions that utilize recyclable catalysts, thereby preventing hazardous waste and enhancing atom economy. mdpi.com Microwave-assisted synthesis has also been shown to offer benefits such as rapid volumetric heating, faster reaction rates, and good product yields, making it a viable green alternative for the synthesis of various chemical compounds. mdpi.com While specific examples for N-Acetyl-N-hydroxyacetamide are not detailed, the principles of using greener solvents, catalysts, and energy sources are directly applicable to its synthesis and the synthesis of its derivatives. mdpi.com

Green Chemistry PrincipleApplication in Synthesis
Use of Green SolventsReplacing hazardous solvents with water, ethanol, or ionic liquids. mdpi.com
Recyclable CatalystsEmploying catalysts that can be easily recovered and reused. mdpi.com
One-Pot ReactionsCombining multiple reaction steps into a single pot to reduce waste. mdpi.com
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reactions and improve yields. mdpi.com
Solvent-Free ConditionsConducting reactions without a solvent to minimize waste. mdpi.com

Characterization Techniques for Synthesized N-Hydroxyacetamide Compounds

Following synthesis, a comprehensive characterization is essential to confirm the identity, purity, and structure of the N-hydroxyacetamide compound. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis (UV-Vis, FT-IR, NMR, Mass Spectrometry)

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds.

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy is used to study the electronic transitions within the molecule. While not always the most structurally informative technique for this class, it is useful in monitoring reactions and is a common detection method in chromatographic analysis. For example, purity assessment via HPLC often uses UV detection at wavelengths around 210 nm.

FT-IR Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is invaluable for identifying functional groups. For N-hydroxyacetamide derivatives, the IR spectrum provides clear evidence of key structural features. Characteristic absorption bands include the amide I (C=O stretching) vibration, typically observed in the range of 1630-1660 cm⁻¹, and the amide II (N-H bending) band around 1530-1560 cm⁻¹. tandfonline.com Additionally, broad bands corresponding to O-H and N-H stretching are expected in the higher frequency region of 3200-3400 cm⁻¹. tandfonline.com

Table 1: Representative FT-IR Data for N-Alkyl Hydroxyacetamides

Compound Amide I (C=O) (cm⁻¹) Amide II (N-H) (cm⁻¹) OH/NH Stretch (cm⁻¹)
N-benzyl hydroxyacetamide 1632 1558 3318, 3216
N-phenylethyl hydroxyacetamide 1652 1538 3290
N-3-propenyl hydroxyacetamide 1652 1546 -

Data sourced from a study on N-alkyl hydroxyacetamides. tandfonline.com

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For a compound like this compound, one would expect distinct signals in the ¹H NMR spectrum corresponding to the protons of the two different acetyl groups and the N-OH proton. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons and the methyl carbons. The chemical shifts for various N-hydroxyacetamide derivatives have been reported, providing a reference for structural confirmation. thieme-connect.combeilstein-journals.orgresearchgate.net

Table 2: Representative NMR Data for an N-Hydroxyacetamide Derivative

Compound Technique Chemical Shifts (δ ppm)
N-Benzyl-N-hydroxyacetamide ¹H NMR (400 MHz, CDCl₃) 7.33–7.26 (m, 5 H, Ar-H), 4.81 (s, 2 H, NCH₂), 3.85–3.76 (br s, 2H), OH signal not observed.
N-Hydroxy-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]acetamide ¹³C NMR (DMSO-d6) 166.3, 166.0, 165.3, 164.3, 114.2, 62.9, 26.1, 21.4, 21.0, 13.9, 13.4

¹H NMR data for N-Benzyl-N-hydroxyacetamide sourced from a study on a cascade process of hydroxamates. thieme-connect.com ¹³C NMR data for N-Hydroxy-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]acetamide sourced from a study on pyrimidine-based hydroxamic acids. beilstein-journals.org

Mass Spectrometry : Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Electron Ionization (EI) mass spectra of N-hydroxyacetamide derivatives often show a molecular ion peak (M⁺). tandfonline.com Electrospray Ionization (ESI) is also commonly used, typically showing the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. thieme-connect.combeilstein-journals.org Studies on the N-hydroxyacetamide radical cation have detailed its specific fragmentation pathways, such as the loss of an NH₂O radical. researchgate.netsci-hub.cat

Chromatographic Purity Assessment

To ensure that the characterized compound is free from starting materials, byproducts, or solvents, its purity must be assessed.

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method used to monitor the progress of a reaction and for preliminary purity checks. For N-hydroxyacetamide derivatives, solvent systems such as toluene:methanol (9:1) have been effectively used. bioline.org.brtjpr.org

High-Performance Liquid Chromatography (HPLC) : HPLC is the standard method for quantitative purity analysis. A common setup involves a reverse-phase C18 column with a mobile phase gradient, such as methanol-water. Purity is determined by integrating the peak area of the compound, with detection typically performed using a UV detector. Reports have shown purity levels exceeding 99% for N-hydroxyacetamide standards. lgcstandards.com

Structural Elucidation Methodologies

The definitive confirmation of a chemical structure, or structural elucidation, is not achieved by a single technique but by the collective interpretation of data from multiple analytical methods. karary.edu.sd The process for a novel N-hydroxyacetamide compound would follow a logical sequence:

Elemental Analysis : This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.), from which the empirical formula—the simplest whole-number ratio of atoms—can be calculated. karary.edu.sd

Mass Spectrometry : High-resolution mass spectrometry provides the accurate molecular weight, allowing for the determination of the molecular formula from the empirical formula.

Infrared Spectroscopy : FT-IR analysis confirms the presence of key functional groups predicted by the proposed structure, such as C=O, N-H, and O-H bonds.

NMR Spectroscopy : Finally, 1D (¹H, ¹³C) and often 2D NMR experiments (like COSY and HMQC/HSQC) are used to piece together the atomic framework, establishing the precise connectivity of atoms and confirming the final structure.

By combining these methodologies, researchers can unambiguously confirm the synthesis of a specific target compound like this compound.

Biological Activities and Pharmacological Profiles of N Hydroxyacetamide

Enzymatic Inhibition Studies

N-hydroxyacetamide derivatives have been the subject of extensive research due to their ability to inhibit specific enzymes, demonstrating potential therapeutic applications. This section will delve into the enzymatic inhibition mechanisms, focusing on urease and histone deacetylase (HDAC).

Acetohydroxamic acid (AHA), a synonym for N-Acetyl-N-hydroxyacetamide, is a well-documented inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. patsnap.com This enzymatic breakdown of urea by bacteria, such as Proteus mirabilis, can lead to an increase in urine pH, contributing to the formation of struvite urinary stones. patsnap.com The inhibitory action of acetohydroxamic acid is crucial in managing urinary tract infections caused by urea-splitting bacteria. drugbank.com

The primary mechanism of urease inhibition by acetohydroxamic acid involves its interaction with the nickel ions located in the enzyme's active site. patsnap.com The hydroxamic acid moiety of AHA acts as a structural mimic of the transition state of the urea hydrolysis reaction. patsnap.com This allows it to bind effectively to the nickel ions, blocking the access of the natural substrate, urea, to the active site and thereby preventing the enzymatic reaction. patsnap.com This inhibition is generally considered to be competitive and reversible. patsnap.comdrugbank.comresearchgate.net Spectral studies have shown changes in absorbance when urease is incubated with AHA, which is consistent with the binding of AHA to the Ni2+ ions in the active site. researchgate.net

The core structure of N-hydroxyacetamide can be modified with various substituents to enhance its inhibitory activity. Studies on N-arylacetamide derivatives have shown that these compounds can exhibit significant anti-urease activity. researchgate.netnih.gov For instance, a series of cysteine-N-arylacetamide derivatives demonstrated high inhibitory activity against urease, with some compounds being significantly more potent than the standard inhibitor thiourea. nih.gov The introduction of an N-phenylacetamide ring is a key structural feature in some of the most effective inhibitors. nih.gov The specific nature of the substituent on the phenyl ring plays a crucial role in determining the level of inhibition.

The substitution pattern on the aromatic ring of N-phenylacetamide derivatives has a profound impact on their urease inhibitory potential. Research has indicated that the presence of electron-withdrawing groups on the aromatic ring generally leads to heightened activity. nih.govnih.gov This is attributed to the increased electrophilicity of the molecule, which can positively influence its interaction with the urease active site. nih.gov For example, derivatives containing electron-withdrawing groups have shown more potent urease inhibition compared to those with electron-donating groups. nih.gov Conversely, steric hindrance from bulky substituents, particularly at the ortho- and para-positions of the phenyl ring, can decrease inhibitory activity by hindering the optimal interaction of the hydroxamic acid with the enzyme's active site. nih.gov

Inhibitory Activity of Selected N-Arylacetamide Derivatives Against Urease
CompoundSubstituent on Phenyl RingIC50 (µM)Reference
5aUnsubstituted10.1 ± 0.90 nih.gov
5d2-carboxymethyl14.1 ± 0.12 nih.gov
5k4-ethoxy carbonyl9.8 ± 0.023 nih.gov
Thiourea (Standard)-22.3 ± 0.031 nih.gov

N-hydroxyacetamide derivatives are a prominent class of histone deacetylase (HDAC) inhibitors. HDACs are a family of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. mdpi.comnih.gov The aberrant activity of HDACs is associated with various diseases, including cancer, making them an important therapeutic target. nih.gov

The inhibitory action of N-hydroxyacetamide derivatives on HDACs stems from the ability of the hydroxamic acid group to chelate the zinc ion present in the catalytic pocket of the enzyme. nih.gov This interaction blocks the catalytic function of the enzyme, leading to an accumulation of acetylated histones and subsequent alterations in gene expression. nih.gov

The general structure of N-hydroxyacetamide-based HDAC inhibitors consists of three key components: a zinc-binding group (the hydroxamic acid), a linker region, and a surface recognition moiety (cap group). nih.gov The structure-activity relationship (SAR) studies have revealed the importance of each of these components in determining the potency and selectivity of the inhibitor.

The hydroxamic acid moiety is essential for binding to the zinc ion in the active site. nih.gov The linker region, which connects the zinc-binding group to the cap group, influences the inhibitor's ability to access the active site. The flexibility and length of the linker are critical, with studies showing that rigid linkers can sometimes lead to better inhibition profiles than flexible aliphatic linkers. nih.gov The cap group interacts with the surface of the enzyme, and modifications to this part of the molecule can significantly affect the inhibitor's potency and isoform selectivity. nih.gov For example, the attachment of a hydrophobic group or an electron-withdrawing group to the phenyl ring of the linker has been shown to impact activity. nih.gov

Inhibitory Activity of Selected N-Hydroxyacetamide Derivatives Against HDAC8
CompoundCap GroupIC50 (µM)Reference
4aUnsubstituted Aryl3.15 nih.gov
6a-dN-hydroxyacetamide derivativesGenerally less potent than N-hydroxycarboxamide derivatives nih.gov

The inhibition of HDACs by N-hydroxyacetamide derivatives has significant consequences for cancer cells. By altering gene expression, these inhibitors can induce a variety of anti-cancer effects, including cell cycle arrest, growth inhibition, differentiation, and apoptosis (programmed cell death). researchgate.net

HDAC inhibitors have been shown to induce cell cycle arrest at different phases, such as the G0/G1 phase. mdpi.com This is often associated with the transcriptional activation of cell cycle regulators like p21WAF1/CIP1 and p27KIP1, and the inhibition of cyclins. researchgate.net The antiproliferative effects of these compounds have been demonstrated in various cancer cell lines, including breast cancer and cervical carcinoma. researchgate.net For instance, some synthesized hydroxyacetamide derivatives have shown cytotoxic effects against the MCF-7 breast cancer cell line. researchgate.net Furthermore, these compounds can induce apoptosis through both intrinsic and extrinsic pathways, leading to the death of cancer cells. mdpi.com

Inhibition of Arachidonic Acid 5-Lipoxygenase

N-hydroxyacetamide derivatives, specifically novel acetohydroxamic acids, have been identified as potent and selective inhibitors of arachidonic acid 5-lipoxygenase (5-LOX). nih.gov The 5-LOX enzyme is a critical component in the biosynthesis of leukotrienes, which are lipid mediators deeply involved in inflammatory and allergic reactions. probiologists.com By inhibiting this enzyme, these compounds can effectively block the production of pro-inflammatory leukotrienes.

Research has demonstrated that acetohydroxamic acids such as BW A4C, BW A137C, and BW A797C are formidable inhibitors of leukotriene B4 (LTB4) synthesis from arachidonic acid in human leukocyte preparations. nih.gov The inhibitory concentrations (IC50) for these compounds were recorded at 0.1 µM, 0.8 µM, and 0.5 µM, respectively. nih.gov These compounds are believed to exert their effect by inhibiting both 5-lipoxygenase and the subsequent enzyme in the pathway, LTA4 synthase. nih.gov The selectivity of these acetohydroxamic acids for 5-LOX is noteworthy, as the concentrations needed to inhibit other enzymes like cyclo-oxygenase, 12-lipoxygenase, and 15-lipoxygenase were found to be 10 to 100 times higher. nih.gov

Further studies in whole rat blood showed that these compounds maintained their potent and selective inhibition of LTB4 synthesis, indicating that binding to plasma proteins did not significantly diminish their efficacy. nih.gov When administered orally to rats, these derivatives produced a dose-dependent inhibition of LTB4 synthesis that could last for up to six hours. nih.gov

CompoundIC50 for LTB4 Synthesis Inhibition (µM)Selectivity vs. Other Lipoxygenases/Cyclo-oxygenase
BW A4C0.110 to 100-fold more selective
BW A137C0.810 to 100-fold more selective
BW A797C0.510 to 100-fold more selective

Antiproliferative and Anticancer Activities

Derivatives of N-hydroxyacetamide have emerged as a significant class of compounds with promising antiproliferative and anticancer activities. Their primary mechanism of action is often linked to the inhibition of histone deacetylases (HDACs), which are crucial enzymes in the regulation of gene expression and are frequently dysregulated in cancer. nih.gov

N-Hydroxyacetamide Derivatives as Cytotoxic Agents

A variety of synthesized N-hydroxyacetamide derivatives have demonstrated significant cytotoxic effects against several cancer cell lines. In one study, a series of twelve derivatives, designated FP1-FP12, were evaluated for their cell toxicity. The brine shrimp lethality assay, a common preliminary screen for cytotoxicity, showed that all the synthesized molecules were cytotoxic in nature. researchgate.net The derivative FP2 exhibited the most potent activity with a lethal concentration (LC50) of 7.7 µg/mL, which was more potent than the standard potassium dichromate (K2Cr2O7) with an LC50 of 13.83 µg/mL. researchgate.net

Another notable derivative, 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na, extracted from figs, has been studied for its antiproliferative effects on human ovarian cancer (SKOV-3) and breast cancer (AMJ-13) cell lines. researchgate.net The cytotoxic effects were confirmed using the MTT assay, a colorimetric assay for assessing cell metabolic activity. researchgate.netresearchgate.net

Compound/Derivative SeriesAssayResult (LC50/IC50)Cell Line/OrganismReference
FP2Brine Shrimp Lethality7.7 µg/mLArtemia salina researchgate.net
Potassium Dichromate (Standard)Brine Shrimp Lethality13.83 µg/mLArtemia salina researchgate.net
2-benzhydrylsulfinyl-N-hydroxyacetamide-NaMTT AssayDemonstrated antiproliferative activitySKOV-3, AMJ-13 researchgate.net

Apoptosis Induction in Cancer Cell Lines by N-Hydroxyacetamide Derivatives

A key mechanism underlying the anticancer activity of N-hydroxyacetamide derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. This effect is often mediated through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.gov

For instance, the novel hydroxamic acid derivative KH16 (yanostat) was identified as a potent inducer of apoptosis in human leukemic cells, with an IC50 value of 110 nM. nih.gov Similarly, 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na was shown to suppress cancer cell proliferation by inducing apoptosis, a finding confirmed through various staining methods and flow cytometry. researchgate.netresearchgate.net

The induction of apoptosis by N-hydroxyacetamide derivatives frequently involves the intrinsic or mitochondrial pathway. researchgate.netnih.gov This pathway is initiated by cellular stress and culminates in mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.gov

Studies on 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na revealed that its treatment of cancer cells led to a significant increase in the synthesis of reactive oxygen species (ROS) and a subsequent reduction of the mitochondrial membrane potential (MMP). researchgate.net This process included the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Likewise, the histone deacetylase inhibitors Trichostatin-A (TSA) and Suberoylanilide hydroxamic acid (SAHA), which contain the hydroxamic acid moiety, induce apoptosis characterized by mitochondrial stress. nih.gov The anti-apoptotic protein Bcl-2 was found to effectively counteract the cytochrome c release and apoptosis triggered by these inhibitors. nih.gov

The tumor suppressor protein p53 and the caspase family of proteases are central players in the execution of apoptosis. nih.govresearchgate.net N-hydroxyacetamide derivatives have been shown to modulate these pathways to induce cancer cell death.

Treatment of cancer cells with 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na resulted in the upregulation of p53, Caspase-8, and Caspase-9. researchgate.net The activation of these signaling molecules points to a novel apoptotic pathway that involves a mitochondrial mechanism triggered by activated p53 and caspase-8 signaling. researchgate.netresearchgate.net Research on the HDAC inhibitors SAHA and TSA further elucidated the critical role of caspases. It was demonstrated that caspase-9 is essential for the apoptosis induced by these agents, and the activation of other caspases, such as caspase-2, -7, and -8, is dependent on caspase-9. nih.gov Furthermore, the susceptibility of cells to apoptosis induced by SAHA and TSA is regulated by p53. nih.gov

CompoundApoptotic MechanismKey Molecular TargetsReference
2-benzhydrylsulfinyl-N-hydroxyacetamide-NaMitochondrial Pathway, Caspase ActivationUpregulation of Bax, p53, Caspase-8, Caspase-9; Downregulation of Bcl-2 researchgate.net
SAHA and TSAMitochondrial Stress, Caspase ActivationDependent on Caspase-9 and regulated by p53 nih.gov
KH16 (yanostat)Caspase-dependent apoptosisInduces processing of autophagy proteins ULK1 and p62 nih.gov

Antimetastatic Effects of N-Hydroxyacetamide Analogues

In addition to their primary tumor-killing abilities, certain analogues of N-hydroxyacetamide have demonstrated potential in preventing cancer metastasis, the spread of cancer cells to distant parts of the body. This activity is often linked to the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate cancer cell invasion. mdpi.com

A study on new N-hydroxybutanamide derivatives, which contain the core N-hydroxyacetamide structure, revealed strong antimetastatic activity. One particular iodoaniline derivative (compound 4) showed an 88.6% inhibition of metastasis in a mouse model of B16 melanoma. mdpi.com This compound was also found to inhibit MMP-2, -9, and -14 with IC50 values of approximately 1 to 1.5 µM. mdpi.com The results indicated that this compound not only inhibited tumor growth by 61.5% but also reduced the number of animals with metastases by 50%. mdpi.com These findings highlight the promise of N-hydroxyacetamide analogues as dual-action anticancer agents that can both suppress primary tumor growth and prevent its spread. mdpi.com

Other Biological Activities

Inhibition of Advanced Glycation End Products

There is no available research to indicate that this compound is an inhibitor of advanced glycation end products (AGEs). While various compounds are known to inhibit AGE formation, this compound is not mentioned among them in the scientific literature.

Reduction of Oxidative Stress and Inflammatory Responses

No studies were found that specifically investigate the effects of this compound on oxidative stress or inflammatory responses. While the broader class of hydroxamic acids is recognized for antioxidant activities, often due to metal-chelating abilities, these properties have not been documented for this compound itself. Research on reducing oxidative stress and inflammation often focuses on other compounds, such as N-acetylcysteine (NAC), which has a well-documented profile in this area.

Antiviral Activity, including against HIV

There is no scientific evidence to suggest that this compound possesses antiviral properties or is active against the human immunodeficiency virus (HIV). The literature on HIV inhibitors points to other classes of molecules, and this compound is not identified as a compound with this activity.

Mechanisms of Action and Molecular Interactions of N Hydroxyacetamide

Biochemical Pathways of N-Hydroxyacetamide Action

The biochemical pathways of N-Acetyl-N-hydroxyacetamide are not well-defined in existing research. However, based on its structural similarity to other hydroxamic acids and N-acetylated compounds, its action could potentially involve interactions with various enzymes and proteins.

Enzyme Active Site Interactions and Binding Modes

Specific data on the enzyme active site interactions and binding modes of this compound is scarce. Generally, hydroxamic acids are known to be effective metal chelators, which can be a basis for their interaction with metalloenzymes. For instance, they are recognized as inhibitors of urease and histone deacetylases (HDACs). The hydroxamic acid moiety can bind to the zinc ion in the active site of HDACs, leading to their inhibition.

N-acetylation is a common modification that can influence the hydrophobicity and binding properties of a molecule. lookchem.com For this compound, the N-acetyl group could play a role in its recognition by specific enzymes or transport proteins.

Ligand-Protein Interaction Analysis

A comprehensive ligand-protein interaction analysis for this compound is not available. Such an analysis would typically involve computational docking studies and experimental binding assays to identify protein targets and characterize the nature of the interactions. Given that N-terminal acetylation can mediate protein-protein interactions by creating a new hydrophobic surface for binding, it is plausible that this compound could interfere with or mimic such interactions. lookchem.comchemspider.com

Cellular and Subcellular Effects

The specific cellular and subcellular effects of this compound have not been extensively documented. Inferences can be drawn from studies on similar molecules like N-acetylcysteine (NAC), which is known to have significant effects on gene expression and cellular redox balance.

Modulation of Gene Expression and Protein Regulation

There is no direct evidence detailing how this compound modulates gene expression and protein regulation. However, compounds that affect histone deacetylases (HDACs), a potential target for hydroxamic acids, can lead to widespread changes in gene expression by altering chromatin structure. Inhibition of HDACs generally leads to histone hyperacetylation and a more open chromatin state, which can enhance transcription.

Furthermore, studies on NAC have shown that it can influence the expression of genes involved in inflammation and oxidative stress, often by modulating the activity of transcription factors like NF-κB. nih.govmdpi.com Whether this compound possesses similar activities remains to be investigated.

Impact on Cellular Redox Imbalance

The impact of this compound on cellular redox imbalance is not specifically known. N-acetylcysteine (NAC) is a well-known antioxidant that can increase intracellular levels of glutathione (B108866) (GSH), a key molecule in maintaining redox homeostasis. nih.gov This is achieved through the deacetylation of NAC to yield cysteine, a precursor for GSH synthesis. It is plausible that this compound could also influence cellular redox state, either through direct radical scavenging or by affecting the levels of endogenous antioxidants.

Interactive Table: Potential Cellular Effects Based on Structural Analogs

Cellular ProcessPotential Effect of this compound (Hypothesized)Related Compound Example
Gene ExpressionModulation via HDAC inhibitionAcetohydroxamic Acid
Protein RegulationAlteration of protein-protein interactionsN-terminal acetylated proteins
Redox BalanceInfluence on antioxidant levelsN-acetylcysteine (NAC)

Metabolic Activation and Reactive Metabolite Formation

The metabolic pathways of this compound and its potential to form reactive metabolites have not been specifically elucidated. The biotransformation of xenobiotics can sometimes lead to the formation of chemically reactive species that can cause cellular damage.

N-hydroxylated compounds, in some contexts, can be metabolized to reactive intermediates. For example, the metabolism of phenacetin (B1679774) involves N-hydroxylation, which can lead to the formation of reactive metabolites that bind to proteins. nih.gov Similarly, the metabolism of other drugs can generate reactive quinone imines or similar species. nih.gov

Whether this compound undergoes metabolic activation to form such reactive species is currently unknown and would require dedicated toxicological and metabolic studies to determine. The generation of reactive metabolites is a key consideration in assessing the safety profile of any new chemical entity.

N-Oxidation to N-Hydroxylamines and N-Hydroxyacetamides

N-oxidation is a critical initial step in the metabolism of many aromatic amines and amides, leading to the formation of N-hydroxylamines and subsequently N-hydroxyacetamides. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of various tissues, most notably the liver. The resulting N-hydroxy metabolites are often more chemically reactive than the parent compounds.

Formation of Nitrenium Ions and DNA Adducts

A key event in the genotoxicity of many N-hydroxyacetamides is the formation of highly reactive and electrophilic nitrenium ions. These intermediates are capable of covalently binding to nucleophilic sites on DNA, forming DNA adducts. The formation of these adducts is considered a critical initiating event in chemical carcinogenesis. taylorandfrancis.com

The generation of a nitrenium ion from an N-hydroxyacetamide typically requires further metabolic activation. One major pathway involves the O-esterification of the N-hydroxy group, commonly through sulfation or acetylation, to form a reactive N-O-ester. These esters are unstable and can undergo heterolytic cleavage of the N-O bond, resulting in the formation of a resonance-stabilized nitrenium ion and a leaving group (e.g., sulfate (B86663) or acetate).

For example, N-acetoxyarylamines, which can be formed from N-hydroxyacetamides, are known reactive metabolites that lead to the formation of arylamine adducts with biological macromolecules. nih.gov The resulting nitrenium ion is a potent electrophile that can attack various nucleophilic centers in DNA, with the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593) being common targets.

The structure of the resulting DNA adduct can vary. For instance, the presence of a bulky acetyl group in N-(2'-deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-2-AAF) causes a steric hindrance that leads the adducted deoxyguanosine to adopt an unusual syn conformation, which can disrupt DNA replication and lead to frameshift mutations. nih.gov In contrast, adducts lacking the acetyl group may primarily cause base substitution mutations. nih.gov

It is proposed that for certain N-hydroxyacetamides, particularly those with strongly electronegative substituents, a nitrene intermediate may be involved in the formation of covalent adducts with DNA following bioactivation by N,O-acyltransfer. nih.gov

Conjugation Pathways (Sulfate, Acetate)

Conjugation reactions represent a major pathway for the detoxification and excretion of xenobiotics, including N-hydroxyacetamides. These phase II metabolic reactions involve the enzymatic addition of endogenous polar molecules, such as sulfate or acetate (B1210297) (via acetyl-CoA), to the xenobiotic, thereby increasing its water solubility and facilitating its elimination from the body. However, as mentioned previously, conjugation of the N-hydroxy group can also lead to metabolic activation.

Sulfate Conjugation:

Sulfation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonyl group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. In the context of N-hydroxyacetamides, O-sulfonation of the N-hydroxy group can occur.

While sulfation is generally a detoxification pathway, the resulting N-O-sulfonate esters of hydroxamic acids can be highly unstable. nih.gov These labile metabolites can spontaneously break down to form the reactive nitrenium ion, which can then bind to macromolecules like DNA. nih.gov Therefore, sulfation can act as a competing pathway, leading to either detoxification or bioactivation, depending on the stability of the resulting conjugate and the cellular environment. The availability of inorganic sulfate can be a limiting factor for this pathway. nih.gov

Acetate Conjugation (Acetylation):

Acetylation involves the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the xenobiotic, a reaction catalyzed by N-acetyltransferases (NATs). For N-hydroxyarylamines, N-acetylation leads to the formation of N-hydroxyacetamides. Further O-acetylation of the N-hydroxy group can occur, forming N-acetoxy esters. Similar to N-O-sulfonates, these N-acetoxy esters can be unstable and serve as precursors to reactive nitrenium ions.

The balance between these competing metabolic pathways—detoxification through direct conjugation and excretion versus bioactivation through the formation of unstable conjugates—is a critical determinant of the ultimate biological effect of a given N-hydroxyacetamide.

Toxicological Assessment of N Hydroxyacetamide

Genotoxicity and Mutagenicity Studies

The potential of N-Hydroxyacetamide to induce genetic mutations and damage has been evaluated in various testing systems.

In vitro Assays (e.g., Salmonella typhimurium, DNA damage in hepatoma cells)

Salmonella typhimurium Assay (Ames Test)

N-Hydroxyacetamide has demonstrated mutagenic activity in the Ames microbial mutagen test. drugs.comnih.gov This bacterial reverse mutation assay is widely used to detect chemical substances that can produce genetic damage leading to gene mutations. re-place.be The positive result in the Ames test indicates that N-Hydroxyacetamide is capable of inducing mutations in the tested Salmonella strains. nih.govnih.gov

Research on a series of hydroxamic acids, including aceto- and benzo-derivatives, has provided further insight. These studies found that the parent hydroxamic acids required acylation to O-acetyl or O-benzoyl derivatives to exhibit significant mutagenic activity in Salmonella typhimurium. nih.gov This suggests that metabolic activation may be a key step for the mutagenic potential of this class of compounds. The activated derivatives are capable of forming adducts with DNA, which is a likely mechanism for their mutagenic effects. nih.gov

DNA Damage in Hepatoma Cells

While N-Hydroxyacetamide has been shown to be mutagenic in bacterial systems, specific studies evaluating its potential to cause direct DNA damage in human hepatoma cell lines, such as HepG2, were not identified in the reviewed scientific literature. However, studies on other hydroxamic acid compounds provide context. For instance, N-hydroxy-2-acetamidofluorene (N-OH-AAF), a genotoxic metabolite of a polyaromatic amine carcinogen, has been shown to induce oxidative DNA damage upon exposure to UV and sunlight, generating hydroxyl radicals that can cause DNA strand breaks. morressier.com Another related compound, hydroxyurea, has been found to induce site-specific DNA damage in the presence of copper ions in DNA fragments from human genes. researchgate.net These findings suggest plausible mechanisms by which hydroxamic acids could potentially induce DNA damage in mammalian cells, though direct evidence for N-Hydroxyacetamide in hepatoma cells is lacking.

In vivo Mutagenesis (e.g., Drosophila melanogaster)

The sex-linked recessive lethal (SLRL) test in the fruit fly, Drosophila melanogaster, is a standard assay for detecting mutations in the germ cells of a eukaryotic organism. nih.govosti.gov Despite the availability of this well-established in vivo mutagenesis testing system, a thorough review of the scientific literature did not yield studies specifically assessing the mutagenic potential of N-Hydroxyacetamide in Drosophila melanogaster. nih.govnih.gov

Mammalian Toxicity Profiles

The toxic effects of N-Hydroxyacetamide have been characterized in mammalian systems, with particular attention to organ-specific and developmental impacts.

Organ-Specific Toxicity (e.g., Liver morphology, plasma transaminase)

Specific data from studies measuring the direct effects of N-Hydroxyacetamide on liver morphology or plasma transaminase levels (such as Alanine Aminotransferase and Aspartate Aminotransferase) are limited. However, information on a metabolite provides insight into potential long-term liver toxicity. Acetamide, a known metabolite of N-Hydroxyacetamide, has been demonstrated to cause hepatocellular carcinoma in rats following administration of large oral doses. drugs.comnih.gov This finding suggests a potential for liver carcinogenicity associated with a metabolite of N-Hydroxyacetamide under conditions of high, long-term exposure. drugs.com

Developmental Toxicity Potential

N-Hydroxyacetamide has been identified as a developmental toxicant. nih.govnih.gov It is contraindicated for use in women who are or may become pregnant due to its teratogenic effects. nih.gov Studies in animal models have provided clear evidence of these adverse developmental outcomes. nih.gov

In studies where N-Hydroxyacetamide was administered intraperitoneally to pregnant rats, it was shown to be teratogenic. nih.gov The observed malformations were dose-dependent and included a range of structural abnormalities. nih.gov

Table 1: Teratogenic Effects of N-Hydroxyacetamide in Rats

Observed Developmental EffectDescription
Retarded and/or clubbed rear legAbnormal development of the hind limbs.
ExencephalyA severe birth defect where the brain is located outside of the skull.
EncephaloceleA neural tube defect characterized by sac-like protrusions of the brain and the membranes that cover it through openings in the skull.

Cellular Toxicity Mechanisms

The primary mechanism of action for N-Hydroxyacetamide is the potent and irreversible inhibition of the enzyme urease. wikipedia.orgpatsnap.com It functions as a competitive inhibitor, binding to the nickel ions within the enzyme's active site. patsnap.com This action blocks the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process utilized by certain bacteria in urinary tract infections. patsnap.com

The mechanisms underlying its genotoxicity are likely related to its chemical structure and metabolic products. The mutagenicity of related hydroxamic acids in bacterial assays has been linked to their metabolic activation through acylation, which allows them to form covalent adducts with DNA. nih.gov Another potential mechanism, observed with a different hydroxamic acid, involves the generation of reactive oxygen species, specifically hydroxyl radicals, which can lead to oxidative DNA damage. morressier.com Furthermore, the interaction of hydroxylamine (B1172632), a related compound, with DNA can induce single- and two-strand DNA breaks, particularly at sites of existing DNA distortion. nih.gov These findings suggest that the cellular toxicity of N-Hydroxyacetamide may involve direct DNA adduction after metabolic activation or indirect damage through the generation of reactive species. nih.govmorressier.com

Effects on Cellular Glutathione (B108866) Levels

Glutathione (GSH) is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage. nih.gov It is the most abundant non-protein thiol in cells and is essential for detoxifying reactive oxygen species (ROS) and various xenobiotics. nih.govnih.gov A depletion of cellular glutathione levels can leave cells vulnerable to oxidative stress, which is implicated in the pathogenesis of numerous diseases. nih.gov

The administration of certain compounds can influence intracellular glutathione concentrations. For instance, N-acetylcysteine (NAC), a precursor to the amino acid L-cysteine which is required for glutathione synthesis, is well-documented to replenish cellular glutathione levels. nih.govresearchgate.net This is particularly important in conditions of glutathione deficiency, which can arise from factors such as viral infections, uncontrolled inflammation, and increased production of free radicals. nih.gov In animal studies, NAC has been shown to cross the blood-brain barrier and increase brain glutathione levels, thereby protecting against its depletion. researchgate.net

The mechanism by which NAC boosts glutathione levels involves its de-acetylation in the liver to yield cysteine, which then becomes available for the synthesis of glutathione. researchgate.net This replenishment of glutathione stores enhances the cell's capacity to neutralize harmful oxidants and detoxify toxic compounds. nih.gov For example, in cases of acetaminophen (B1664979) overdose, the toxic metabolite N-acetyl-p-benzoquinoneimine (NAPQI) depletes hepatic glutathione. fda.gov Administration of NAC restores glutathione levels, allowing for the detoxification of NAPQI and preventing liver damage. fda.gov

The table below summarizes the effect of N-acetylcysteine on glutathione levels in different experimental models.

Experimental ModelConditionEffect of N-acetylcysteine (NAC)Reference
RatsSepsisSignificantly increased erythrocyte glutathione levels nih.gov
Pancreatic Rin-5F cellsHigh glucose/high palmitic acidAttenuated alterations in glutathione metabolism plos.org
RatsGeneral administrationCan cause an increase in brain glutathione researchgate.net
MiceAcetaminophen overdoseIncreased hepatic glutathione concentration fda.gov

Reactive Oxygen Species (ROS) Generation by N-Hydroxyacetamide Derivatives

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) (O2•−) and hydrogen peroxide (H2O2). nih.gov While they are natural byproducts of normal metabolism and have roles in cell signaling, excessive production of ROS can lead to oxidative stress, a condition characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive products. nih.gov Oxidative stress can cause damage to cellular components like DNA, proteins, and lipids. researchgate.net

Some chemical compounds and their derivatives can induce the generation of ROS. researchgate.net For example, a study on synthesized hydroxyacetamide derivatives indicated their potential to have antioxidant properties, which involves reacting with free radicals to prevent oxidative damage. researchgate.net However, under certain conditions, some compounds can paradoxically lead to increased ROS production. For instance, N-acetylcysteine (NAC), widely known as an antioxidant, has been shown in some studies to induce significant ROS production in certain human leukemia cell lines. nih.gov In these cells, NAC was found to activate enzymes like NOX2 to produce superoxide. nih.gov

The generation and metabolism of ROS are complex processes. nih.gov Superoxide is produced by various enzymes, including NADPH oxidases (NOXs) and the mitochondrial electron transport chain. nih.gov It is then converted to hydrogen peroxide by superoxide dismutases (SODs). nih.gov Hydrogen peroxide can be further reduced to water by enzymes like catalase and glutathione peroxidases. nih.gov The interplay between ROS generation and the cellular antioxidant defense systems, including glutathione, is crucial for maintaining redox homeostasis. nih.gov

The following table illustrates the dual role of N-acetylcysteine in modulating ROS levels, highlighting its context-dependent effects.

Cell TypeConditionEffect of N-acetylcysteine (NAC) on ROSReference
Murine Oligodendrocytes (158N)Hydrogen peroxide-induced oxidative stressAttenuated the increase in ROS mdpi.com
Human Leukemia Cells (HL-60, U937)In vitro treatmentInduced extensive ROS production nih.gov
AdipocytesTrypanosoma cruzi infectionDecreased mitochondrial and cellular ROS researcher.life

Structure Activity Relationship Sar Studies of N Hydroxyacetamide

Influence of Substituents on Biological Activity

Substituents on an aromatic ring that is part of an N-hydroxyacetamide derivative play a crucial role in modulating the compound's interaction with target enzymes. The nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the reactivity and binding affinity of the entire molecule. libretexts.orgmsu.edu For instance, electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing its interaction with electron-deficient areas of an enzyme's active site. libretexts.org Conversely, electron-withdrawing groups, such as nitro groups, decrease the ring's reactivity. libretexts.orgyoutube.com

In studies of N-hydroxy-α-phenylsulfonylacetamide (HPSA) derivatives as inhibitors of Matrix Metalloproteinase-9 (MMP-9), the substitution patterns on the phenyl ring were found to be critical for inhibitory activity. nih.gov The analysis of three-dimensional quantitative structure-activity relationship (3D-QSAR) models revealed specific regions where certain properties would enhance or diminish activity. The models use colored cubes to visualize these effects: blue cubes indicate areas where positive coefficients (e.g., electron-donating groups) would increase biological activity, while red cubes show regions where negative coefficients (e.g., bulky or electron-withdrawing groups) would be detrimental. nih.gov This visualization helps predict how different substituents on the aromatic ring will impact the molecule's ability to inhibit the MMP-9 enzyme. nih.gov

The acyl group is a key component of the N-hydroxyacetamide structure, and modifications to this group can profoundly impact biological activity, particularly in the context of enzyme-mediated bioactivation. nih.gov Research on a series of N-(2-fluorenyl)hydroxamic acids, which are related structures, demonstrated the importance of the acyl group's steric and electronic characteristics for their activation by the enzyme N,O-acyltransferase. nih.gov

In these studies, only derivatives with specific acyl groups—namely N-acetyl, N-propionyl, and N-methoxyacetyl—showed high levels of activity. nih.gov This suggests that the size and electronic nature of the acyl group are critical for substrate recognition and processing by the enzyme. The N-acetyl derivative's bioactivation was more significantly depressed by an N,O-acyltransferase inactivator compared to the N-propionyl or N-methoxyacetyl derivatives, highlighting subtle differences in enzyme interaction based on the acyl group structure. nih.gov The general mechanism involves the transfer of the acyl group, where tetrahedral intermediates are formed and stabilized by the enzyme's active site. nih.gov

Acyl Group ModificationRelative Bioactivation ActivityKey Finding
N-acetyl HighExhibited significant activity but was most sensitive to enzyme inactivation. nih.gov
N-propionyl HighDemonstrated high activity, suggesting tolerance for slightly larger acyl groups. nih.gov
N-methoxyacetyl HighMaintained high activity, indicating specific electronic features are favorable. nih.gov
Other Derivatives Low to NoneModifications beyond a certain steric or electronic profile failed to serve as effective substrates for the enzyme. nih.gov

Studies on various hydroxamic acid and carboxamide derivatives have consistently shown that the location of substituents dictates their effectiveness. For example, in a series of N-substituted benzimidazole (B57391) carboxamides, the position of methoxy (B1213986) and hydroxy groups on a phenyl ring, as well as cyano groups on the benzimidazole nucleus, strongly influenced antiproliferative activity. mdpi.com One of the most potent compounds identified had a specific arrangement of hydroxy and methoxy groups on the phenyl ring combined with a cyano group on the benzimidazole core, resulting in selective activity against the MCF-7 breast cancer cell line. mdpi.com

Similarly, research into trihydroxyflavones found that the ortho-dihydroxy group arrangement in a specific ring (the B ring) was a crucial fragment for both antiproliferative and antioxidant effects. mdpi.com In another study, the stereochemistry at a single position (C20) in a series of N-acylated derivatives was found to be pivotal, with one stereoisomer inhibiting cancer cell proliferation more effectively than its counterpart. nih.gov These findings underscore that not only the presence of a functional group but its precise spatial location is critical for potent antiproliferative action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to create mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.comnih.gov This approach is invaluable for predicting the activity of new N-hydroxyacetamide analogues, thereby guiding the design of more effective molecules and reducing the need for extensive preliminary synthesis and testing. jocpr.com

QSAR models have been successfully developed to predict the biological activities of N-hydroxyacetamide derivatives and related hydroxamates. These models are built using a dataset of compounds with known activities and are validated to ensure their predictive power. researchgate.net

For example, 3D-QSAR studies on N-hydroxy-α-phenylsulfonylacetamide (HPSA) derivatives produced robust models for predicting MMP-9 inhibitory activity. nih.gov Two separate models were created, and their statistical significance was confirmed by high cross-validation coefficients (Q² = 0.84 and 0.77), indicating good predictive ability. nih.gov Similarly, QSAR models have been developed to predict the antiplasmodial activity of hydroxamate-based histone deacetylase (HDAC) inhibitors against malaria parasites. nih.gov One such model demonstrated an external accuracy of 91% when used to screen new compounds, successfully identifying three potent hits that were later verified experimentally. nih.gov These examples demonstrate that well-constructed QSAR models can serve as effective tools for screening and identifying promising new N-hydroxyacetamide-based compounds. nih.govresearchwithrowan.com

QSAR Model ApplicationTargetStatistical ValidationOutcome
HPSA Derivatives (Model I) MMP-9 InhibitionCorrelation Coefficient (r²) = 0.61, Predictive Power (Q²) = 0.84The model could be employed to predict the MMP-9 inhibitory activity of new HPSA derivatives. nih.gov
HPSA Derivatives (Model II) MMP-9 InhibitionCorrelation Coefficient (r²) = 0.63, Predictive Power (Q²) = 0.77The model could be used to design better molecules with enhanced MMP-9 inhibitory activity. nih.gov
Hydroxamate HDAC Inhibitors Antiplasmodial ActivityExternal Accuracy = 91%Successfully identified three new compounds with potent activity against P. falciparum parasites. nih.gov

QSAR models establish a quantitative link between a molecule's activity and its physicochemical properties, which are described by molecular descriptors. mdpi.com These descriptors quantify various electronic and steric properties of the N-hydroxyacetamide analogues.

Electronic properties often described in QSAR models include parameters like partial charges on atoms, dipole moments, and energies of molecular orbitals (e.g., HOMO and LUMO). mdpi.com These descriptors account for how a molecule will interact electrostatically with its target. For instance, the visualization of 3D-QSAR models can show regions where positive or negative electrostatic potentials are favorable for activity, guiding the placement of electron-donating or electron-withdrawing groups. nih.gov

Steric properties are related to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific topological indices are used to model how a compound fits into the binding site of a target enzyme or receptor. mdpi.com In the analysis of N-(2-fluorenyl)hydroxamic acids, it was concluded that specific steric characteristics of the acyl group were required for efficient bioactivation. nih.gov QSAR models can capture these requirements quantitatively, allowing for the prediction of activity based on calculated steric parameters. youtube.com By correlating these fundamental properties with biological activity, QSAR provides a powerful framework for understanding the molecular basis of action and for the rational design of novel N-hydroxyacetamide derivatives.

Analytical Methods for N Hydroxyacetamide Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for separating and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools applicable to the analysis of N-Acetyl-N-hydroxyacetamide.

HPLC is a primary method for the quantification of non-volatile or thermally sensitive compounds. For this compound, a reverse-phase (RP) HPLC method would be the most probable approach. Although a specific method for this compound is not published, a method for the closely related compound, Acetamide, N-acetyl-N-methyl-, provides a strong basis for method development. sielc.com

The separation would be based on the compound's polarity, using a non-polar stationary phase and a polar mobile phase. Detection is typically achieved using a UV detector, as the amide functional groups exhibit absorbance in the low UV range (approximately 210-220 nm).

Table 1: Representative HPLC Conditions for Analysis of this compound Analogues

ParameterConditionRationale/Details
Column Newcrom R1A reverse-phase column with low silanol (B1196071) activity suitable for polar compounds. sielc.com
Mobile Phase Acetonitrile (B52724) & Water with Phosphoric AcidA standard mobile phase for RP-HPLC. The ratio of acetonitrile to water would be optimized to achieve adequate retention and separation. Phosphoric acid is used to control pH and improve peak shape. For mass spectrometry detection, phosphoric acid would be replaced with a volatile acid like formic acid. sielc.com
Flow Rate 1.0 mL/minA typical analytical flow rate for standard HPLC columns.
Detection UV at ~212 nmAmide bonds absorb light in the far UV region. The specific wavelength would be optimized for maximum sensitivity. insights.bioinsights.bio
Column Temp. 25 °C (Ambient)Maintained to ensure reproducible retention times. insights.bio

Note: This table is based on methods for structurally similar compounds and would require optimization and validation specifically for this compound.

GC-MS offers high sensitivity and specificity for the detection of volatile and thermally stable compounds. This compound, being a polar molecule with limited volatility, would require a chemical modification step known as derivatization prior to analysis. This process converts the polar N-hydroxy group into a less polar, more volatile derivative.

Methods for similar compounds, like N-acetylcysteine (NAC), involve derivatization to make them suitable for GC analysis. nih.govsigmaaldrich.com For NAC, a two-step process using 2-propanol and pentafluoropropionic anhydride (B1165640) has been successfully employed to create a volatile derivative. nih.govsigmaaldrich.com A similar strategy, possibly using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to target the N-hydroxy group, would likely be effective for this compound.

Following successful derivatization, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass fragmentation patterns that act as a molecular fingerprint, allowing for highly confident identification.

Spectroscopic Identification Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of chemical compounds by measuring the interaction of the molecule with electromagnetic radiation.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum would be expected to show two primary signals. The protons of the two acetyl (CH₃) groups would likely appear as a singlet. Due to the electronic environment, these two groups may be chemically equivalent or non-equivalent, appearing as one or two singlets, respectively. The proton on the N-hydroxy (N-OH) group would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent, concentration, and temperature.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum is expected to show two distinct signals. One signal would correspond to the methyl carbons (C-CH₃) of the two acetyl groups. The other signal, further downfield, would represent the carbonyl carbons (C=O).

Table 2: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H ~ 2.0 - 2.5Singlet-C(=O)-CH₃
¹H Variable (Broad)SingletN-OH
¹³C ~ 20 - 30Quartet (in ¹H-coupled)-C H₃
¹³C ~ 170 - 180Singlet (in ¹H-decoupled)-C =O

Note: These are estimated values based on typical chemical shifts for these functional groups. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. An IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups. Based on data from related N-acetylated compounds, key absorptions can be anticipated. researchgate.net

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3300 (Broad)O-H StretchN-O-H
1680 - 1720 (Strong)C=O StretchAmide C=O
1350 - 1450C-H Bend-C-H
1200 - 1300C-N StretchC-N

Note: These are expected frequency ranges. The exact position and intensity of the bands can be influenced by the molecular environment and sample state (e.g., solid vs. liquid).

UV-Visible spectroscopy provides information about conjugated systems and electronic transitions within a molecule. Simple, non-conjugated amides like this compound are not expected to have strong absorptions in the standard UV-Vis range (200-800 nm). They typically exhibit a weak absorption maximum (λmax) in the far-UV region, generally below 220 nm, corresponding to the n → π* electronic transition of the carbonyl group. This analysis is generally of limited use for specific identification unless used as a detection method in techniques like HPLC.

Method Validation and Analytical Performance Parameters

The validation of an analytical method is a process that demonstrates its suitability for the intended purpose. This ensures that the measurements generated are reliable and accurate. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate the validation of analytical procedures to ensure the quality and safety of pharmaceutical products. Key performance parameters are evaluated to establish the method's efficacy and reliability.

For N-hydroxyacetamide, also known as acetohydroxamic acid (AHA), various analytical techniques have been developed and validated, including High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy. The validation of these methods involves assessing a range of performance characteristics to ensure they are fit for purpose.

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org A specific method ensures that the signal measured is solely from the analyte of interest, without interference from other substances. For example, in a study validating a UV spectroscopy technique for N-hydroxyacetamide, the specificity test showed that the analyte's chromatographic peak was not attributable to more than one component, confirming the method's ability to differentiate the analyte. scholarsresearchlibrary.com

Linearity

Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards of known concentrations and examining the correlation coefficient (r) or coefficient of determination (r²) of the calibration curve.

HPLC Method : A study comparing analytical methods for N-hydroxyacetamide demonstrated that an HPLC method achieved a good linear relationship in the concentration range of 100-1000 mg/L, with a coefficient of determination (r²) of 0.9999. researchgate.net

UV Spectroscopy Method : A validated UV spectroscopy method for N-hydroxyacetamide showed linearity in the concentration range of 2-29 µg/ml. scholarsresearchlibrary.com The correlation coefficient in a simulated gastric fluid (pH 1.2) was 0.9946. scholarsresearchlibrary.com

Linearity Parameters for N-hydroxyacetamide Quantification
ParameterValueSource

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the assay is calculated.

For both a fixed pH titration method and an HPLC method for N-hydroxyacetamide analysis, the average recovery rate was found to be 100.3%, indicating high accuracy for both techniques. researchgate.net A UV spectroscopy method was also determined to be accurate, meeting predetermined acceptance criteria. scholarsresearchlibrary.com

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is considered at two levels:

Repeatability : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

A study validating HPLC and titration methods for N-hydroxyacetamide reported a Relative Standard Deviation (RSD) of 1.77% for nine determinations (n=9), demonstrating good precision. researchgate.net

Precision of Analytical Methods for N-hydroxyacetamide
MethodParameterValueSource
HPLC & TitrationRSD% (n=9)1.77% researchgate.net
HPLC & TitrationAverage Recovery100.3% researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

For a UV spectroscopy method developed for N-hydroxyacetamide, these limits were established in different buffer systems. scholarsresearchlibrary.com

In simulated gastric fluid (pH 1.2), the LOD was 1.497 µg/ml and the LOQ was 4.990 µg/ml. scholarsresearchlibrary.com

In phthalate (B1215562) buffer (pH 3.4), the LOD was 1.073 µg/ml and the LOQ was 3.579 µg/ml. scholarsresearchlibrary.com

Detection and Quantitation Limits for N-hydroxyacetamide by UV-Vis Spectroscopy
ParameterValue (µg/ml)Source

Computational Modeling and Theoretical Studies of N Hydroxyacetamide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of N-hydroxyacetamide and its derivatives, docking simulations are instrumental in understanding how these ligands might interact with biological targets, such as enzymes.

Molecular docking simulations predict the binding conformation and orientation (the "pose") of a ligand within the active site of a target protein. frontiersin.org For derivatives of N-hydroxyacetamide, which are investigated as inhibitors for various enzymes like urease and histone deacetylases, docking helps identify the most probable binding modes. a2bchem.com The process involves sampling a large number of possible orientations of the ligand in the enzyme's binding pocket and then scoring them based on a function that approximates the binding free energy. frontiersin.org

Once a binding mode is predicted, a detailed analysis of the interactions between the ligand and the receptor (the enzyme) is performed. These non-covalent interactions are the basis for molecular recognition and binding affinity. Common interactions for N-hydroxyacetamide derivatives include:

Hydrogen Bonds: The hydroxyl (-OH) and amide (C=O and N-H) groups of N-hydroxyacetamide are potent hydrogen bond donors and acceptors, forming strong interactions with polar amino acid residues in the enzyme's active site.

Hydrophobic Interactions: The acetyl methyl group can engage in hydrophobic interactions with nonpolar residues. In larger derivatives of N-hydroxyacetamide, longer alkyl or aryl chains can form more extensive hydrophobic contacts, significantly contributing to binding affinity.

Coordination Bonds: A defining feature of hydroxamic acids is their ability to chelate metal ions. In metalloenzymes, the oxygen atoms of the hydroxamate group can form coordinate bonds with the catalytic metal ion (e.g., Zn²⁺, Ni²⁺), leading to potent inhibition.

The stability of a ligand-protein complex is often assessed through molecular dynamics (MD) simulations following the initial docking. Analysis of the MD trajectory can reveal the stability of key interactions, such as hydrogen bonds, over time. mdpi.com

Table 1: Illustrative Ligand-Receptor Interactions for a Hypothetical N-Hydroxyacetamide Derivative in an Enzyme Active Site

Interacting Ligand GroupEnzyme ResidueInteraction Type
Hydroxyl (-OH) OxygenAspartate (Asp)Hydrogen Bond
Carbonyl (C=O) OxygenHistidine (His)Hydrogen Bond
Carbonyl & Hydroxyl OxygensMetal Ion (e.g., Zn²⁺)Metal Coordination
Acetyl Methyl GroupLeucine (Leu)Hydrophobic

Molecular Dynamics Simulations for Conformational Analysis of N-Acetyl-N-hydroxyacetamide

Extensive searches of the scientific literature and computational chemistry databases did not yield specific studies on the molecular dynamics simulations for the conformational analysis of this compound. While computational methods are widely applied to understand the conformational landscapes of various molecules, including other hydroxamic acid derivatives, dedicated research focusing on the dynamic conformational behavior of this compound through molecular dynamics simulations appears to be limited or not publicly available.

Theoretical studies on related, and often more complex, hydroxamic acids have been conducted to understand their E/Z isomerism and rotational barriers around the C-N bond. These studies typically employ methods like Density Functional Theory (DFT) to calculate potential energy surfaces and identify stable conformers. However, detailed analyses of the temporal evolution of this compound's conformation in a simulated environment, which is the primary output of molecular dynamics simulations, are not present in the available literature.

Such a study would be valuable for providing a deeper understanding of the flexibility of the this compound molecule, the timescales of conformational transitions, and the influence of the solvent environment on its structural preferences. This information is crucial for rationalizing its chemical reactivity and biological activity.

Given the absence of specific data, it is not possible to provide detailed research findings or generate data tables on the molecular dynamics simulations of this compound. Further computational research is required to elucidate the dynamic conformational properties of this compound.

Metabolic Pathways and Pharmacokinetics of N Hydroxyacetamide

Biotransformation Pathways

Biotransformation of N-hydroxyacetamide encompasses its formation from precursor compounds and its involvement in broader metabolic reactions such as those concerning aromatic amines and oxidative processes.

N-hydroxyacetamide is functionally related to acetamide and can be synthesized from it through biotransformation. nih.gov Research has demonstrated that the intracellular amidase from microorganisms such as Geobacillus pallidus possesses acyl transferase activity capable of converting acetamide into acetohydroxamic acid. nih.govnih.gov This bioprocess involves the transfer of an acyl group from acetamide to hydroxylamine (B1172632).

In a laboratory-scale batch reaction, whole cells of G. pallidus were used as a biocatalyst to convert acetamide to acetohydroxamic acid. nih.gov The reaction, containing 0.3 M acetamide and 0.5 M hydroxylamine, yielded 0.28 M of acetohydroxamic acid within 20 minutes at 50°C, achieving a high bioconversion rate of 90-95% (mol mol⁻¹). nih.govnih.gov This enzymatic synthesis highlights a significant pathway where N-hydroxyacetamide serves as a direct metabolite of acetamide.

The N-hydroxylation pathway is a critical event in the metabolism of primary aromatic and heteroaromatic amines, a process often linked to their potential mutagenicity. nih.gov This biotransformation is primarily carried out by Cytochrome P450 enzymes, with CYP1A2 being a key enzyme in this process. nih.gov The mechanism involves the activation of an N-H bond, leading to the formation of N-hydroxy metabolites. nih.gov While N-hydroxyacetamide itself is a simple aliphatic hydroxamic acid, its core functional group is central to the metabolic activation of these more complex amines. The study of N-hydroxylation provides a framework for understanding the biochemical basis of compounds containing the N-hydroxyacetamide moiety.

Oxidative reactions, particularly N-dealkylation and N-hydroxylation, are fundamental Phase I metabolic pathways catalyzed by metalloenzymes like Cytochrome P450s. nih.govsemanticscholar.orgmdpi.com N-dealkylation involves the removal of an alkyl group from a nitrogen atom, proceeding through the hydroxylation of the alpha-carbon, which forms an unstable carbinolamine that decomposes into a dealkylated amine and an aldehyde. nih.govsemanticscholar.org

While N-hydroxyacetamide does not possess N-alkyl groups and therefore does not undergo N-dealkylation, the N-hydroxylation reaction is integral to its structure. Studies on other compounds have shown that N-hydroxylation and N-dealkylation can be closely linked. For instance, the metabolism of N-methylbenzamidine by P4502C3 results in both N-dealkylation and N-hydroxylation, suggesting a common intermediate for both processes. nih.gov This indicates that in compounds containing both N-alkyl and amide functionalities, these pathways can occur concurrently, catalyzed by the same P450 isoenzyme. nih.gov

Enzyme Systems Involved in N-Hydroxyacetamide Metabolism (e.g., Cytochrome P450)

The primary enzyme system responsible for Phase I metabolism of a vast number of xenobiotics is the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases. nih.govmdpi.com These enzymes, located predominantly in the liver, catalyze a variety of oxidative reactions, including hydroxylation. nih.govmdpi.com

The formation and metabolism of compounds involving N-hydroxylation are heavily dependent on CYP enzymes. nih.gov Specific isozymes have been identified as catalysts for such reactions. For example, CYP1A2 is a primary enzyme responsible for the N-hydroxylation of aromatic amines. nih.gov In other studies, the enzyme P4502C3 was shown to catalyze the N-hydroxylation of N-methylbenzamidine. nih.gov

Furthermore, compounds containing a hydroxamic acid moiety have been shown to interact with the CYP system. A study on suberoylanilide hydroxamic acid (SAHA) demonstrated that it can inhibit the activity of CYP1A2 and slightly inhibit CYP2B6 and CYP2D6, while inducing the activity of CYP2C19 in rats. nih.gov This suggests that the hydroxamic acid functional group present in N-hydroxyacetamide is a substrate for and can modulate the activity of various CYP450 isoforms.

Table 1: Relevant Biotransformation Reactions and Associated Enzymes
Reaction TypeDescriptionKey Enzyme System/EnzymeRelevance to N-Hydroxyacetamide
Acyl TransferTransfer of an acyl group from a donor (e.g., acetamide) to an acceptor (e.g., hydroxylamine).Amidase (Acyl Transferase Activity)Formation pathway from acetamide. nih.gov
N-HydroxylationAddition of a hydroxyl group to a nitrogen atom.Cytochrome P450 (e.g., CYP1A2, P4502C3)Core reaction defining the compound's chemical class and related to aromatic amine metabolism. nih.govnih.gov
Oxidative N-DealkylationOxidative removal of an alkyl group attached to a nitrogen atom.Cytochrome P450A related, often concurrent, metabolic pathway for N-alkylated compounds. nih.gov N-hydroxyacetamide itself does not undergo this reaction.

Excretion Pathways and Metabolite Profiling

The primary goal of drug metabolism is to convert lipophilic compounds into more water-soluble (hydrophilic) substances that can be easily eliminated from the body, primarily through the kidneys. nih.gov For N-hydroxyacetamide, a significant portion of the compound is excreted without undergoing metabolism. It is well absorbed from the gastrointestinal tract, and between 35% and 65% of an oral dose is excreted unchanged in the urine. drugbank.com

The half-life of N-hydroxyacetamide in individuals with normal renal function is approximately 5 to 10 hours. drugbank.com While a substantial fraction is cleared unchanged, the remaining portion of the compound is presumed to undergo metabolic transformation. However, specific details on the complete metabolite profile of the metabolized fraction are not extensively documented. The metabolism of the remaining fraction would likely involve Phase II conjugation reactions to further increase water solubility before renal excretion.

Table 2: Pharmacokinetic Parameters of N-Hydroxyacetamide
ParameterValueSource
BioavailabilityWell absorbed from the GI tract drugbank.com
Half-life (normal renal function)5-10 hours drugbank.com
Excretion35-65% of oral dose excreted unchanged in urine drugbank.com
Protein BindingNo known binding drugbank.com

Clinical Research Applications and Translational Potential of N Hydroxyacetamide

Therapeutic Applications of Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. The subsequent production of ammonia raises local pH, which contributes to the pathogenesis of several diseases. Inhibition of this enzyme is a key therapeutic strategy, particularly for infections caused by urease-producing bacteria.

Chronic and catheter-associated urinary tract infections (CA-UTIs) are frequently caused by urease-producing bacteria, most notably Proteus mirabilis. The enzyme's activity increases urine pH, leading to the precipitation of calcium and magnesium crystals, which can form crystalline biofilms that block catheters and serve as a persistent source of infection. frontiersin.orgnih.govics.org

The therapeutic potential of urease inhibition is highlighted by acetohydroxamic acid, a compound that has been used clinically to treat urinary tract infections. nih.gov However, its use is limited by significant side effects. nih.gov This has spurred research into new, more potent, and safer urease inhibitors.

Recent studies have focused on N-acetylcysteine (NAC), a related compound, as a potent urease inhibitor. frontiersin.orgnih.govresearchgate.net Research has shown that NAC can prevent the occlusion of urinary catheters by inhibiting urease activity, thereby preventing the formation of crystalline biofilms. frontiersin.orgresearchgate.net In vitro studies using a bladder model demonstrated that NAC inhibits the urease activity of clinical P. mirabilis isolates at concentrations as low as 1 mM. frontiersin.orgresearchgate.net This inhibition is independent of bacterial killing, targeting the virulence mechanism directly. frontiersin.orgresearchgate.net Furthermore, biofilms treated with NAC showed a significant depletion of calcium and magnesium, confirming the suppression of urease-driven crystal formation. researchgate.net

Research Findings on Urease Inhibition in UTIs

CompoundKey FindingModel SystemReference
N-acetylcysteine (NAC)Inhibits urease activity of clinical P. mirabilis isolates at concentrations as low as 1 mM.In vitro biochemical assays frontiersin.org
N-acetylcysteine (NAC)Prevents catheter occlusion and crystalline biofilm formation.In vitro catheterized glass bladder model researchgate.net
N-acetylcysteine (NAC)Biofilms in NAC-treated catheters displayed a depletion of calcium and magnesium (>10-fold reduction).Inductively-coupled plasma mass spectrometry (ICP-MS) of catheter samples researchgate.net
Acetohydroxamic acid (AHA)Clinically used for the treatment of urinary tract infections by urease inhibition, but has severe side effects.Clinical use nih.gov

Research on N-Hydroxyacetamide in Inflammatory Conditions (e.g., Asthma)

Asthma is a chronic respiratory disease characterized by airway inflammation and hyperresponsiveness. mdpi.com Oxidative stress is a key contributor to the pathophysiology of asthma, leading to research into the therapeutic potential of antioxidants. mdpi.com

N-acetylcysteine (NAC), a precursor of the antioxidant glutathione (B108866), has been investigated for its anti-inflammatory effects in asthma. mdpi.comnih.gov In murine models of allergic asthma, NAC has been shown to diminish airway hyperresponsiveness and inflammation. kjim.orgnih.gov Treatment with NAC reduced the number of inflammatory cells, including eosinophils and neutrophils, in the bronchoalveolar lavage fluid of ovalbumin-challenged mice. nih.gov

The mechanism of NAC's anti-inflammatory action is multifaceted. It can directly scavenge reactive oxygen species (ROS) and also affects signaling pathways involved in the inflammatory response. nih.gov For instance, in a mouse model of asthma, NAC was found to modulate the expression of claudin 18, a protein involved in maintaining the integrity of the airway epithelial barrier. kjim.orgnih.gov Furthermore, NAC treatment was observed to decrease the levels of pro-inflammatory cytokines like IL-1α and impact the Akt signaling pathway, which is involved in inflammation. kjim.orgnih.gov

Research Findings of N-acetylcysteine in Asthma Models

FindingModel SystemObserved EffectReference
Reduced Airway Hyper-responsivenessOvalbumin (OVA)-induced murine asthma modelNAC treatment diminished AHR. kjim.orgnih.gov
Reduced Airway InflammationOvalbumin (OVA)-induced murine asthma modelDecreased numbers of total inflammatory cells, macrophages, eosinophils, and neutrophils in bronchoalveolar lavage fluid. nih.gov
Modulation of Tight Junction ProteinsOvalbumin (OVA)-induced murine asthma modelIncreased expression of claudin 18 in lung tissue. nih.gov
Altered Inflammatory SignalingOvalbumin (OVA)-induced murine asthma modelDecreased pAkt/Akt protein levels. kjim.orgnih.gov

Potential as an Anticancer Agent (derived from N-hydroxyacetamide structures)

The N-hydroxyacetamide moiety is a critical feature of several classes of anticancer agents, most notably histone deacetylase (HDAC) inhibitors. nih.gov Hydroxamic acid derivatives, such as Suberoylanilide Hydroxamic Acid (SAHA), are recognized as potent anticancer agents. nih.gov The N-acylhydrazone scaffold, which is structurally related, has also been incorporated into compounds showing significant antitumor activity. nih.govresearchgate.net

Research into specific N-hydroxyacetamide derivatives has demonstrated direct cytotoxic and pro-apoptotic effects on cancer cells. A study on 2-benzhydrylsulfinyl-N-hydroxyacetamide-Na, a compound extracted from figs, found that it suppressed the proliferation of cancer cells and induced apoptosis. researchgate.net This effect was shown to involve the mitochondrial pathway, with an increase in the expression of p53 and caspase-8. researchgate.net The compound was found to be a novel cytotoxic and apoptosis inducer in SKOV-3 (ovarian cancer) and AMJ-13 (breast cancer) cell lines. researchgate.net

The anticancer potential of these structures lies in their ability to interfere with key cellular processes. For example, N-acyl hydrazone derivatives have shown potent activity against various cancer cell lines, including MCF-7 (breast) and PC-3 (prostate), without significant toxicity to normal cells. nih.gov These findings underscore the potential for developing novel anticancer therapeutics based on the N-hydroxyacetamide scaffold. nih.govnih.gov

Anticancer Potential of N-Hydroxyacetamide Derivatives

Compound/ClassMechanism/EffectTarget Cell LinesReference
2-benzhydrylsulfinyl-N-hydroxyacetamide-NaInduces apoptosis via p53 and caspase-8 signaling.SKOV-3 (ovarian), AMJ-13 (breast) researchgate.netresearchgate.net
Hydroxamic Acid Derivatives (general)Act as Histone Deacetylase (HDAC) inhibitors.Various, including ovarian, non-small cell lung, and breast cancer. nih.gov
N-acyl hydrazone derivativesExhibit selective antiproliferative activity.MCF-7 (breast), PC-3 (prostate) nih.gov

Clinical Trial Design Considerations for N-Hydroxyacetamide-Related Compounds

The translation of promising preclinical findings into clinical applications requires carefully designed clinical trials. takeda.com For N-hydroxyacetamide-related compounds, trial designs must consider their specific pharmacological properties and intended therapeutic effects.

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a new compound is fundamental to clinical development. nih.gov For N-hydroxyacetamide derivatives, pharmacokinetic studies in humans would need to characterize the parent drug and its metabolites in plasma, urine, and feces. nih.gov

Given the structure, potential metabolic pathways could include deacetylation and conjugation, such as glucuronidation. nih.govethernet.edu.et For example, the drug nitazoxanide (B1678950) is rapidly deacetylated to its active metabolite, tizoxanide, which is then glucuronidated. nih.gov Early-phase clinical trials should therefore include robust bioanalytical methods to quantify these potential metabolites. These studies help determine the compound's half-life, bioavailability, and routes of elimination, which are critical for establishing further clinical studies. nih.gov

Phase 1 clinical trials are designed to assess the effects of an investigational drug on the human body. takeda.com For compounds derived from N-hydroxyacetamide, these studies would focus on the biochemical and physiological processes targeted by the drug.

Based on the preclinical evidence, key areas of investigation would include:

Enzyme Inhibition: For compounds developed as urease inhibitors, studies would measure changes in urinary pH and ammonia levels in subjects, potentially after a controlled urea challenge.

Inflammatory Markers: For anti-inflammatory applications, trials would monitor a panel of biomarkers, such as C-reactive protein (CRP) and pro-inflammatory cytokines (e.g., IL-6, TNF-α), in blood samples.

Cellular Processes: For anticancer agents, pharmacodynamic studies would analyze tumor biopsies for evidence of target engagement, such as histone acetylation (for HDAC inhibitors) or markers of apoptosis (e.g., cleaved caspase-3).

These studies are essential to confirm that the mechanism of action observed in preclinical models is active in humans and to identify a biologically effective dose range for subsequent efficacy trials.

Limited Research Data Available for N-Acetyl-N-hydroxyacetamide Efficacy in Disease Models

The focus of existing research, as identified through the search, is predominantly on related but distinct compounds such as N-acetylcysteine (NAC) and its derivatives. While these compounds have been investigated for their therapeutic potential in a range of disease models, this information falls outside the strict scope of the subject compound, this compound.

Due to the lack of specific research on the efficacy of this compound in disease models, it is not possible to generate the requested section "10.4.3. Evaluation of Efficacy in Disease Models" with the required detailed research findings and data tables. Further research on this specific compound is needed before a comprehensive evaluation of its translational potential can be compiled.

Future Directions and Research Gaps in N Hydroxyacetamide Studies

Exploration of Novel N-Hydroxyacetamide Derivatives with Enhanced Bioactivity

The development of new N-hydroxyacetamide derivatives with improved biological activity remains a cornerstone of future research. The synthesis of novel derivatives of N-acetylcysteine, a related compound, has shown that structural modifications can lead to superior antioxidative and anti-inflammatory activities compared to the parent compound. Structure-activity relationship (SAR) studies are crucial in this endeavor to systematically optimize the chemical structure for enhanced efficacy and a favorable pharmacological profile.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

A more profound understanding of the molecular mechanisms underlying the biological effects of N-hydroxyacetamides is essential. For instance, while N-acetylcysteine is known to inhibit key inflammatory pathways involving c-Jun N-terminal kinase and p38 MAP kinase, the precise molecular interactions of N-hydroxyacetamide-based compounds are not as well-defined. nih.gov Future studies should aim to identify specific protein targets and signaling cascades modulated by these compounds. This will not only clarify their mode of action but also aid in the identification of biomarkers for predicting treatment response.

Advanced Computational Approaches for Drug Design and Prediction

The use of advanced computational methods can significantly accelerate the drug discovery and development process for N-hydroxyacetamide derivatives. Molecular modeling and simulation techniques can be employed to predict the binding affinity of novel compounds to their biological targets, thereby guiding the synthesis of more potent and selective inhibitors. For example, computational studies on N-acetylcysteine have provided insights into its adsorption properties and interaction mechanisms at a molecular level. mdpi.com Similar in-depth computational analyses of N-hydroxyacetamides would be invaluable.

Translational Research from Preclinical Findings to Clinical Trials

Bridging the gap between promising preclinical results and successful clinical applications is a critical challenge. While preclinical studies in animal models, such as the mdx mouse model for Duchenne muscular dystrophy, have been conducted for related compounds like N-acetylcysteine, comprehensive preclinical evaluations of N-hydroxyacetamide derivatives are needed. nih.gov These studies should assess not only the efficacy but also the pharmacokinetic and toxicological profiles of lead candidates to ensure their suitability for human trials. Furthermore, well-designed clinical trials will be necessary to establish the safety and efficacy of these compounds in treating human diseases.

Understanding Resistance Mechanisms to N-Hydroxyacetamide-Based Therapies

As with any therapeutic agent, the potential for the development of resistance is a significant concern. The emergence of drug-resistant strains of bacteria like Neisseria gonorrhoeae to conventional antibiotics underscores the importance of proactive research into resistance mechanisms. who.intnih.govnih.govcdc.gov For N-hydroxyacetamide-based therapies, it will be crucial to investigate potential mechanisms of resistance, which could involve enzymatic degradation of the compound, alterations in the target protein, or changes in drug efflux pumps. Understanding these mechanisms will be vital for developing strategies to overcome resistance and ensure the long-term effectiveness of these therapies.

Q & A

Basic: What experimental precautions are critical when handling N-Acetyl-N-hydroxyacetamide in laboratory settings?

When handling this compound, adhere to general acetamide safety protocols:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors or aerosols, as similar acetamides (e.g., N,N-Diethylacetamide) require controlled airflow .
  • Spill Management: Contain spills using inert absorbents (e.g., vermiculite) and dispose of waste via approved chemical disposal facilities .
  • Storage: Store in airtight containers in cool, dry areas away from oxidizers .

Basic: How can researchers validate the purity of this compound using chromatographic methods?

Validate purity via HPLC with the following methodology:

  • Sample Preparation: Dissolve 0.1 g of the compound in 1000 mL of water, then dilute with acetonitrile (6.5 mL) and water to 50 mL .
  • Column: Use a reverse-phase C18 column.
  • Detection: Monitor at 254 nm; ensure no extraneous peaks appear aside from the solvent and primary compound .
  • Calibration: Compare retention times against certified reference materials (e.g., NIST standards for related acetamides) .

Advanced: How to resolve discrepancies in reported thermodynamic properties (e.g., melting point) of this compound?

Address contradictions through:

  • Cross-Validation: Compare data against trusted sources like the NIST Chemistry WebBook, which provides rigorously vetted thermochemical data for acetamides .
  • Experimental Replication: Reproduce measurements using differential scanning calorimetry (DSC) under controlled conditions (e.g., nitrogen atmosphere, standardized heating rates) .
  • Impurity Analysis: Use mass spectrometry to detect trace impurities that may alter thermal behavior .

Advanced: What strategies mitigate spectral interference (e.g., in NMR) caused by structural isomers or hydration states?

  • Deuterated Solvents: Use DMSO-d6 or CDCl3 to stabilize the compound and suppress proton exchange artifacts.
  • Variable Temperature NMR: Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing spectral changes across temperatures .
  • 2D NMR Techniques: Employ HSQC or COSY to resolve overlapping signals from isomers .
  • Reference Standards: Compare with high-purity NIST spectra for acetamide derivatives .

Basic: What synthetic routes are recommended for this compound, and how are yields optimized?

A common approach involves:

  • Acetylation of Hydroxylamine: React hydroxylamine hydrochloride with acetic anhydride in a basic aqueous medium.
  • Stepwise Protocol:
    • Dissolve hydroxylamine in ice-cold NaOH.
    • Slowly add acetic anhydride while maintaining pH 8–3.
    • Extract the product with ethyl acetate and purify via recrystallization .
  • Yield Optimization: Control reaction temperature (<5°C) to minimize hydrolysis side reactions .

Advanced: How can researchers address conflicting bioactivity results in cell-based assays involving this compound?

  • Dose-Response Curves: Test a wide concentration range to identify non-linear effects (e.g., cytotoxicity at high doses) .
  • Metabolite Screening: Use LC-MS to detect degradation products that may influence activity .
  • Positive/Negative Controls: Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions .

Basic: What spectroscopic techniques are most effective for structural elucidation of this compound?

  • FT-IR: Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and hydroxyl (O-H) bands at 3200–3500 cm⁻¹ .
  • 1H NMR: Look for acetyl methyl protons (~2.1 ppm) and hydroxyamide protons (broad signal ~5–6 ppm) .
  • High-Resolution MS: Confirm molecular formula via exact mass (e.g., m/z 118.05 for C₃H₇NO₂) .

Advanced: How to design stability studies for this compound under varying storage conditions?

  • Forced Degradation: Expose the compound to heat (40–60°C), light (UV lamp), and humidity (75% RH) for 1–4 weeks .
  • Analytical Monitoring: Track degradation via HPLC purity assays and LC-MS for byproduct identification .
  • Kinetic Modeling: Use Arrhenius equations to predict shelf life under standard storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.